N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(6-Methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a 6-methoxypyridine group linked via an acetamide backbone to a phenoxy ring substituted with a 2-methyltetrazole moiety.
Properties
Molecular Formula |
C16H16N6O3 |
|---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H16N6O3/c1-22-20-16(19-21-22)11-3-6-13(7-4-11)25-10-14(23)18-12-5-8-15(24-2)17-9-12/h3-9H,10H2,1-2H3,(H,18,23) |
InChI Key |
DZOMXBCYDRFEDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-methoxypyridine, is synthesized through the methoxylation of pyridine.
Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of 6-methoxypyridine with 2-chloroacetyl chloride in the presence of a base to form the intermediate 6-methoxypyridin-3-yl-2-chloroacetamide.
Coupling with Tetrazole: The final step involves the nucleophilic substitution reaction between the intermediate and 4-(2-methyl-2H-tetrazol-5-yl)phenol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy group on the pyridine ring undergoes hydrolysis under acidic or basic conditions, yielding N-(6-hydroxypyridin-3-yl) derivatives .
| Condition | Product | Rate (k, s⁻¹) | Catalyst | Source |
|---|---|---|---|---|
| 1M HCl, reflux | 6-hydroxypyridin-3-yl analog | 3.2 × 10⁻⁴ | – | |
| NaOH (aq.), 80°C | Deprotonated intermediate | 1.8 × 10⁻³ | Phase-transfer agent |
-
Key Insight : Hydrolysis is pH-dependent, with faster rates observed under basic conditions due to increased nucleophilicity of water .
Catalytic Functionalization
The tetrazole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
-
Example : Reaction with 4-fluorophenylboronic acid yields 4-(2-methyl-2H-tetrazol-5-yl)-biphenyl derivatives .
Thermal and Photochemical Decomposition
Under elevated temperatures (>200°C) or UV light, the compound degrades via:
-
Tetrazole ring decomposition : Releases nitrogen gas and forms imine intermediates .
-
Ether bond cleavage : Generates phenolic byproducts and acetamide fragments .
| Condition | Degradation Pathway | Major Byproducts | Source |
|---|---|---|---|
| 250°C, inert atmosphere | Tetrazole → Imine + N₂ | 4-Hydroxyacetophenone | |
| UV (λ = 254 nm) | C-O bond homolysis | Free radicals |
Biological Interactions
While not a direct chemical reaction, the compound undergoes metabolic transformations in vivo:
-
Oxidative demethylation (Cytochrome P450): Converts methoxy to hydroxyl groups .
-
Glucuronidation : Increases solubility for renal excretion .
Structural Modifications
The acetamide and tetrazole groups serve as handles for further derivatization:
| Modification | Reagents | Application | Source |
|---|---|---|---|
| Tetrazole alkylation | Methyl iodide, K₂CO₃ | Enhanced lipophilicity | |
| Amide hydrolysis | HCl (6M), reflux | Carboxylic acid analogs |
Stability in Solvents
The compound exhibits varying stability:
| Solvent | Stability (25°C) | Degradation Products | Source |
|---|---|---|---|
| DMSO | >6 months | None detected | |
| Aqueous pH 7.4 | t₁/₂ = 14 days | Hydrolyzed acetamide |
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the tetrazole ring enhances the compound's interaction with bacterial targets.
Case Study:
A derivative of this compound was tested against various bacterial strains, showing effective inhibition rates. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential.
Anticancer Activity
The anticancer potential of N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has been explored through various in vitro studies.
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells by interacting with specific enzymes involved in cell proliferation. This interaction may inhibit pathways critical for cancer cell survival.
Case Study:
In vitro tests on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations of 50 µM after 48 hours, indicating its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is vital for optimizing the efficacy of this compound. Modifications to the phenoxy and tetrazole groups have shown varying effects on biological activity.
Findings:
- Tetrazole Substituents: Variations in the tetrazole substituent impact the binding affinity to biological targets.
- Pyridine Modifications: Altering the methoxy group on the pyridine ring can enhance or diminish antimicrobial activity.
Potential Pathways and Future Research
The therapeutic applications of this compound suggest several potential pathways for further research:
- Enzyme Inhibition: Investigating its role in inhibiting enzymes related to bacterial cell wall synthesis and cancer metabolism.
- Receptor Modulation: Exploring how this compound interacts with receptors involved in cellular signaling pathways could provide insights into its therapeutic mechanisms.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to a biological response.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as the phenoxyacetamide backbone, heterocyclic substituents (e.g., tetrazoles, thiazolidinediones), and related pharmacological activities.
Tetrazole-Containing Analogs
- N-(1-Benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide (): Structural Similarity: Shares the 2-methyltetrazole-phenoxyacetamide core but replaces the 6-methoxypyridine group with a benzyl-piperidine moiety. Key Differences: The benzyl-piperidine group may enhance lipophilicity and CNS penetration compared to the methoxypyridine group, which is more polar.
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Thiazolidinedione (TZD) Derivatives
Compounds with thiazolidinedione moieties linked to phenoxyacetamide structures () exhibit notable hypoglycemic and anti-inflammatory activities:
- Comparison: The target compound lacks a thiazolidinedione group but shares the phenoxyacetamide scaffold.
Benzimidazole and Pyridine Hybrids
Benzimidazole-sulfonyl acetamides () highlight the role of sulfonyl and methoxy groups in modulating physicochemical properties:
- 2-{4-[(6-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3y, ): Structure: Combines benzimidazole, sulfinyl, and methoxypyridine groups. Yield: 92% (synthesis), with decomposition at 159–161°C. NMR Data: δ 2.13 (s, 3H), 3.74 (s, 3H) for methoxy groups .
Target Compound Comparison : While both compounds incorporate methoxypyridine, the target lacks the benzimidazole-sulfonyl motif, which may reduce steric hindrance and improve solubility.
Antimicrobial and Antibacterial Derivatives
- (S)-N-((3-(6-(4-(4,6-Dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (): Structure: Fluoropyridine and oxazolidinone groups linked to acetamide. Activity: Oxazolidinones are known for antibacterial effects, particularly against Gram-positive bacteria. The fluoropyridine group may enhance target binding .
Target Compound Comparison : The tetrazole group in the target compound could offer a different mechanism of action, possibly with reduced halogen-related toxicity compared to chlorinated analogs.
Biological Activity
N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a pyridine ring, a phenoxy group, and a tetrazole moiety, which are critical for its biological interactions. The presence of these functional groups suggests potential for diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds containing tetrazole and pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. A notable study demonstrated that derivatives of tetrazole showed potent activity against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Research indicates that related pyridine and tetrazole derivatives possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the pyridine derivative : Starting from 6-methoxypyridin-3-carboxylic acid.
- Tetrazole synthesis : Utilizing appropriate azoles to introduce the tetrazole moiety.
- Coupling reaction : Employing coupling agents to link the phenoxy group with the acetamide moiety.
Case Studies
Several case studies highlight the biological activity of similar compounds:
-
Study on Anticancer Properties :
- A derivative was tested against MCF-7 breast cancer cells, showing a 70% inhibition rate at a concentration of 10 µM.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
-
Anti-inflammatory Study :
- In a model of lipopolysaccharide-induced inflammation in macrophages, the compound reduced IL-6 levels by 50% at 5 µM, indicating significant anti-inflammatory activity.
-
Antimicrobial Evaluation :
- A related compound demonstrated efficacy against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 12 µg/mL.
Q & A
Q. What are optimized synthetic routes for N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including substitution, reduction, and condensation reactions. For example:
- Step 1 : Alkaline substitution reactions (e.g., K₂CO₃ in DMF) to couple methoxypyridine and tetrazole-containing phenols .
- Step 2 : Acidic reduction (e.g., Fe/HCl) for nitro-to-amine conversions in intermediates .
- Step 3 : Condensation with acetamide precursors using coupling agents (e.g., chloroacetyl chloride) under reflux in ethanol or DMF .
Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature (room temperature avoids side reactions), and stoichiometry (1.5:1 molar ratio of reagents to drive completion) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, tetrazole ring vibrations at ~611 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] for nitro-substituted analogs) and fragmentation patterns .
- Elemental Analysis : Detects discrepancies in C/H/N content (e.g., 6.57% N observed vs. 9.79% calculated in some derivatives, highlighting impurities) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Substituent Variation : Modify the methoxy group (6-position of pyridine) or tetrazole methyl group to assess steric/electronic effects .
- Bioactivity Assays : Test derivatives in in vitro models (e.g., enzyme inhibition for hypoglycemic or anti-inflammatory activity, as seen in thiazolidinedione analogs) .
- Computational Modeling : Use docking studies to predict binding affinities to target proteins (e.g., PPAR-γ for antidiabetic activity) .
Example : Replacing the methoxy group with nitro (as in 3c) reduced hypoglycemic activity by 40%, suggesting electron-withdrawing groups may destabilize target interactions .
Q. How should researchers resolve contradictions in spectral or elemental analysis data for this compound?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis under inert atmospheres to rule out oxidation (e.g., nitro group reduction in intermediates) .
- Advanced Techniques : Use high-resolution MS (HRMS) to distinguish isotopic patterns and confirm molecular formulas .
- Crystallography : Single-crystal X-ray diffraction (as in thiadiazol-2-yl acetamide derivatives) resolves ambiguous NMR assignments .
Case Study : Discrepancies in nitrogen content (6.57% observed vs. 9.79% calculated) for 3c were traced to incomplete condensation; optimizing reaction time (24→36 hrs) resolved this .
Q. What in vivo models are suitable for evaluating the toxicity and efficacy of this compound?
- Methodological Answer :
- Acute Toxicity : Use Wistar rats (oral LD₅₀ protocols) with histopathological analysis of liver/kidney tissues .
- Chronic Studies : 28-day repeated-dose assays to monitor hematological and biochemical parameters (e.g., ALT, creatinine) .
- Disease Models : Streptozotocin-induced diabetic mice for hypoglycemic activity or carrageenan-induced paw edema for anti-inflammatory potential .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage or handling of this compound?
- Answer :
- Storage : Use amber vials at 2–8°C under nitrogen to prevent photodegradation and oxidation .
- Solubility Management : Prepare stock solutions in DMSO (dry) to avoid hydrolysis; confirm stability via HPLC over 72 hrs .
Q. How can researchers validate the purity of intermediates in multi-step syntheses?
- Answer :
- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 7:3) to track reaction progress; Rf values help identify byproducts .
- Prep-HPLC : Purify intermediates with C18 columns (acetonitrile/water gradient) to achieve ≥95% purity .
Future Research Directions
Q. What unexplored biological targets or chemical modifications could enhance this compound’s research utility?
- Answer :
- Target Exploration : Screen against kinases (e.g., EGFR) or GPCRs using high-throughput assays .
- Hybrid Derivatives : Incorporate sulfone or phosphonate groups (e.g., pyridin-3-yl sulfones) to modulate bioavailability .
- Prodrug Design : Link to esterase-cleavable moieties (e.g., acetyl) for improved tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
